Dexmedetomidinhydrochlorid

Übersicht

Beschreibung

Dexmedetomidine hydrochloride is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. It is commonly administered in intensive care units for sedation of mechanically ventilated patients and during surgical procedures to maintain sedation . The compound is known for its ability to provide sedation without causing significant respiratory depression, making it a valuable agent in various medical settings .

Wissenschaftliche Forschungsanwendungen

Dexmedetomidinhydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Alpha-2-Adrenozeptoragonisten verwendet.

Biologie: Die Verbindung wird in der Forschung verwendet, um ihre Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen zu verstehen.

Medizin: this compound wird ausgiebig auf seine sedativen, analgetischen und neuroprotektiven Eigenschaften untersucht. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Aktivierung von Alpha-2-Adrenozeptoren im zentralen Nervensystem. Diese Aktivierung führt zu einer Hemmung der Noradrenalinfreisetzung, was zu Sedierung und Analgesie führt. Die Verbindung zielt hauptsächlich auf den Locus coeruleus im Hirnstamm ab, der eine entscheidende Rolle bei der Regulation von Erregung und Schmerzempfindung spielt . Zusätzlich hat this compound entzündungshemmende und neuroprotektive Wirkungen, die über verschiedene molekulare Pfade vermittelt werden, darunter die Hemmung von Apoptose und oxidativem Stress .

Wirkmechanismus

Target of Action

Dexmedetomidine hydrochloride is a small molecule drug that primarily targets alpha-2 adrenergic receptors (ADRA2) in the body . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing various nervous system functions .

Mode of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist . It binds to the presynaptic alpha-2 adrenoceptors, inhibiting the release of norepinephrine . This action terminates the propagation of pain signals, leading to sedative and analgesic effects .

Biochemical Pathways

Dexmedetomidine’s action on alpha-2 adrenoceptors leads to a decrease in the release of excitatory neurotransmitters and an increase in inhibitory neurotransmitters . Experimental studies have shown that dexmedetomidine can increase Brain-Derived Neurotrophic Factor (BDNF) expression by directly acting on the alpha-2A receptor and then modulating the ERK1/2 pathway . BDNF can in turn promote the expression of Bcl-2 and BCL-XL by activating the PI3K/Akt signaling pathway and MAPK pathway, thus suppressing the p38 and c-Jun N-terminal .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It exhibits linear pharmacokinetics when administered intravenously at doses ranging from 0.2 to 1.4 micrograms per kilogram per hour . Body size, hepatic impairment, plasma albumin, and cardiac output have a significant impact on dexmedetomidine’s pharmacokinetics .

Result of Action

The interaction of dexmedetomidine with its targets results in a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .

Action Environment

The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension . These effects are dose-dependent and can be influenced by the rate of IV administration

Biochemische Analyse

Biochemical Properties

Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between dexmedetomidine hydrochloride and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .

Cellular Effects

Dexmedetomidine hydrochloride has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .

Molecular Mechanism

Dexmedetomidine hydrochloride exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Temporal Effects in Laboratory Settings

Dexmedetomidine hydrochloride is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine hydrochloride pharmacokinetics has been described, especially in the intensive care unit population .

Dosage Effects in Animal Models

In animal models, the effects of dexmedetomidine hydrochloride vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of dexmedetomidine hydrochloride from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .

Metabolic Pathways

Dexmedetomidine hydrochloride is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine hydrochloride pharmacokinetics .

Transport and Distribution

Dexmedetomidine hydrochloride is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .

Subcellular Localization

The exact subcellular localization of dexmedetomidine hydrochloride is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dexmedetomidine hydrochloride typically involves the following steps:

Preparation of Grignard Reagent: 2,3-dimethylphenylmagnesium bromide is prepared by reacting 2,3-dimethylbromobenzene with magnesium in tetrahydrofuran.

Formation of Intermediate: The Grignard reagent is then reacted with 4-(acyloxymethyl)imidazole to form an intermediate.

Hydrogenation: The intermediate undergoes hydrogenation in the presence of hydrochloric acid to yield medetomidine.

Chiral Resolution: Medetomidine is resolved using tartaric acid to obtain dexmedetomidine

Industrial Production Methods: Industrial production of dexmedetomidine hydrochloride involves similar synthetic routes but optimized for large-scale production. The process includes the use of chiral catalysts and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dexmedetomidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen werden bei der Synthese verwendet, insbesondere während des Hydrierungsschritts.

Substitution: Substitutionsreaktionen können am Imidazolring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumdichromat wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wird zur Reduktion verwendet.

Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Medetomidin und seine Derivate, die weiter aufgetrennt werden, um Dexmedetomidin zu erhalten .

Vergleich Mit ähnlichen Verbindungen

Dexmedetomidinhydrochlorid wird oft mit anderen Alpha-2-Adrenozeptoragonisten verglichen, wie Clonidin und Medetomidin.

Ähnliche Verbindungen:

Clonidin: Ein weiterer Alpha-2-Adrenozeptoragonist, der wegen seiner antihypertensiven und sedativen Eigenschaften eingesetzt wird.

Medetomidin: Das racemische Gemisch, aus dem this compound gewonnen wird.

Einzigartigkeit: this compound ist aufgrund seiner hohen Selektivität für Alpha-2-Adrenozeptoren und seiner Fähigkeit, eine Sedierung zu bewirken, ohne eine signifikante Atemdepression zu verursachen, einzigartig. Dies macht es besonders wertvoll in Intensivpflegeeinrichtungen und während chirurgischer Eingriffe .

Eigenschaften

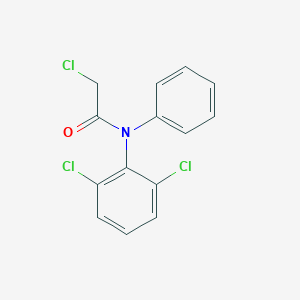

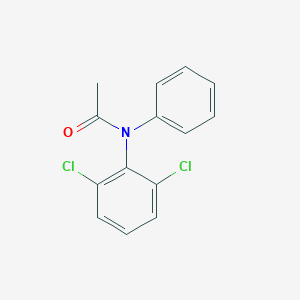

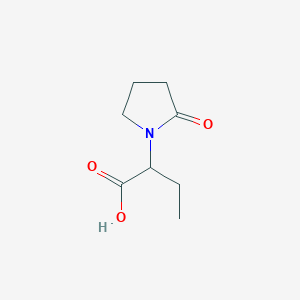

IUPAC Name |

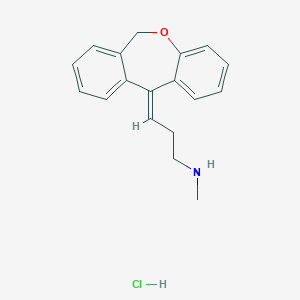

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873215 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145108-58-3 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)